molecular formula C12H14O2 B6618353 1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1780215-04-4

1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B6618353
CAS RN: 1780215-04-4
M. Wt: 190.24 g/mol
InChI Key: SLGWCHMBFDLGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid (DMDCI) is an important organic compound that has been used in a variety of scientific fields, ranging from pharmaceuticals to biochemistry. DMDCI has been studied for its wide range of potential applications, from drug synthesis to biochemical and physiological effects.

Scientific Research Applications

1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and as a starting material for the synthesis of other organic compounds. It has also been used in the synthesis of biologically active compounds, such as nitric oxide synthase inhibitors, and as a catalyst in the synthesis of polymers. In addition, this compound has been used in the study of enzyme inhibition, and as a tool for studying the structure and function of proteins.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid is not yet fully understood. However, it is known that it binds to specific amino acid residues in proteins, and this binding can inhibit the activity of enzymes. This inhibition of enzyme activity can lead to changes in the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have anti-inflammatory, antifungal, and antioxidant effects. It has also been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are hormones involved in inflammation. In addition, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of nitric oxide, which is involved in the regulation of blood pressure.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages for laboratory experiments. It is easily synthesized, and is relatively inexpensive. In addition, it is stable at room temperature, and has a high melting point. However, there are some limitations to the use of this compound in laboratory experiments. It is not water-soluble, and is not compatible with some organic solvents. In addition, it is not very soluble in most organic solvents.

Future Directions

There are several potential future directions for the use of 1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid. It has potential applications in the development of new drugs and other organic compounds, as well as in the study of enzyme inhibition. In addition, it may be useful in the study of the structure and function of proteins, and in the development of new polymers. Finally, it may be useful in the study of biochemical and physiological effects, such as inflammation and nitric oxide synthesis.

Synthesis Methods

1,5-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid can be synthesized in several ways. The most common method is through the reaction of indene-1-carboxylic acid with dimethylformamide (DMF) in the presence of a base. This reaction yields this compound in high yields. Other methods of synthesis include the reaction of indene-1-carboxylic acid with dimethyl sulfoxide (DMSO) in the presence of a base, or the reaction of indene-1-carboxylic acid with dimethyl acetamide (DMA) in the presence of a base.

properties

IUPAC Name

1,5-dimethyl-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-3-4-10-9(7-8)5-6-12(10,2)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGWCHMBFDLGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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